molecular formula C10H4F17NO B11692908 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-methylnonanamide CAS No. 314053-71-9

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-methylnonanamide

Cat. No.: B11692908
CAS No.: 314053-71-9
M. Wt: 477.12 g/mol
InChI Key: QBUQLOZQYAJDBN-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-methylnonanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-methylnonanamide typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of nonanamide derivatives using elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-methylnonanamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially fluorinated derivatives.

    Oxidation Reactions: Oxidation can result in the formation of perfluorinated carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while reduction and oxidation can produce partially fluorinated derivatives and perfluorinated carboxylic acids, respectively.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-methylnonanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of fluorinated compounds.

    Biology: Employed in studies involving fluorinated biomolecules and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and chemical stability.

    Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its unique surface properties.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-methylnonanamide exerts its effects is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets and pathways. In biological systems, the compound can interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.

    (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: A fluorinated epoxide used in the preparation of hybrid fluorous monolithic columns and surface modification of carbon nanotubes.

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-methylnonanamide is unique due to its specific amide structure combined with extensive fluorination. This combination imparts distinct chemical and physical properties, making it valuable in applications requiring high chemical stability and hydrophobicity.

Properties

CAS No.

314053-71-9

Molecular Formula

C10H4F17NO

Molecular Weight

477.12 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-methylnonanamide

InChI

InChI=1S/C10H4F17NO/c1-28-2(29)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1H3,(H,28,29)

InChI Key

QBUQLOZQYAJDBN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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